molecular formula C20H26IN5O2S B2901653 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 946242-68-8

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2901653
CAS No.: 946242-68-8
M. Wt: 527.43
InChI Key: CYLZUTLDGBDGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-iodobenzenesulfonyl group and a piperidine moiety at the 6-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, particularly kinases and neurotransmitter receptors. The iodine atom on the benzene ring introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26IN5O2S/c1-16-15-19(24-9-3-2-4-10-24)23-20(22-16)25-11-13-26(14-12-25)29(27,28)18-7-5-17(21)6-8-18/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLZUTLDGBDGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution at C2

Sulfonylation of the Piperazine Moiety

Direct Sulfonylation with 4-Iodobenzenesulfonyl Chloride

The C2 piperazine undergoes sulfonylation at the terminal nitrogen:

$$ \text{2-(piperazin-1-yl)pyrimidine} + \text{4-Iodobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound} $$

Optimized Conditions

Parameter Value Source Reference
Solvent Dichloromethane (anhydrous)
Base Et₃N (3.0 eq)
Temperature 0°C → RT (gradual)
Reaction Time 4–6 hrs
Yield 72–81%

Steric hindrance from the 4-iodo substituent necessitates slow sulfonyl chloride addition to prevent di-sulfonylation byproducts.

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling for Aryl-Sulfone Installation

A Suzuki-Miyaura coupling approach modifies the sulfone group post-synthesis:

  • Prepare 4-bromobenzenesulfonyl-piperazine intermediate
  • Cross-couple with iodobenzene boronic acid using:
    • Catalyst: Pd(PPh₃)₄ (0.8 mol%)
    • Base: Cs₂CO₃ (2.0 eq)
    • Solvent: THF (anhydrous)
    • Yield: 59%

This method suffers from competing proto-dehalogenation (15–22% yield loss) due to the electron-deficient aryl iodide.

Tandem Alkylation-Sulfonylation Strategy

For laboratories lacking sensitive coupling reagents:

  • Alkylate piperazine with pre-formed 4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl triflate
  • Sulfonylate with 4-iodobenzenesulfonyl chloride under phase-transfer conditions:
    • PTC: Tetrabutylammonium bromide (0.1 eq)
    • Solvent: H₂O/CH₂Cl₂ biphasic system
    • Yield: 68%

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Average Yield Purity (HPLC) Scalability
Direct sulfonylation 78% 98.2% >100 g
Palladium coupling 59% 95.1% <10 g
Tandem alkylation-sulfonylation 68% 97.8% 50–100 g

Direct sulfonylation provides superior efficiency but requires strict stoichiometric control to avoid over-sulfonylation.

Solvent and Base Optimization

Polar aprotic solvents (DMF, DMSO) decrease yields (<50%) due to sulfonamide hydrolysis, while dichloromethane maintains reaction integrity. Cs₂CO₃ outperforms K₂CO₃ in coupling reactions by reducing palladium black formation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting various diseases.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a scaffold for designing new pharmaceutical agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzenesulfonyl/Piperazine Derivatives

a) 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8)
  • Structural Differences : Replaces the 4-iodobenzenesulfonyl group with a 2-bromobenzoyl moiety.
  • Bromine’s lower electronegativity compared to iodine may decrease lipophilicity.
  • Molecular Weight : 444.4 g/mol (vs. ~485 g/mol for the target compound).
b) 2-[4-(4-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-37-2)
  • Structural Differences : Features a 4-bromobenzoyl group instead of 4-iodobenzenesulfonyl.
  • Impact : The para-substituted bromine offers moderate steric hindrance. The lack of sulfonyl may reduce solubility in aqueous environments.
c) 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
  • Structural Differences : Substitutes iodine with chlorine and piperidine with pyrrolidine.
  • Pyrrolidine’s 5-membered ring may alter conformational flexibility compared to piperidine.

Sulfonyl vs. Carbonyl Linkages in Piperazine Derivatives

Compounds with sulfonyl linkages (e.g., the target compound) exhibit stronger electron-withdrawing effects than carbonyl-linked analogs (e.g., bromobenzoyl derivatives). This difference can modulate interactions with charged residues in enzymatic targets, such as kinases or G protein-coupled receptors. For example, sulfonyl-containing derivatives in showed enhanced stability in metabolic assays due to reduced susceptibility to esterase cleavage.

Piperidine vs. Piperazine Modifications

  • 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS 32705-71-8) :
    • Structural Differences : Lacks the benzenesulfonyl and piperidine groups.
    • Impact : The absence of sulfonyl reduces molecular weight (193.25 g/mol) and may limit interactions with hydrophobic pockets. Retains the piperazine-pyrimidine scaffold, a common feature in dopamine receptor ligands.

Heterocyclic Variations

  • GDC-0941 (Thieno[3,2-d]pyrimidine Derivative): Structural Differences: Replaces pyrimidine with thienopyrimidine and includes a morpholine group. Impact: Thienopyrimidine cores are associated with PI3K inhibition, suggesting divergent biological targets compared to the pyrimidine-based compounds discussed here.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C20H25IN4O2S* ~485 4-Iodobenzenesulfonyl, Piperidin-1-yl
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine C21H26BrN5O 444.4 2-Bromobenzoyl, Piperidin-1-yl
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine C18H22ClN5O2S 407.9 4-Chlorobenzenesulfonyl, Pyrrolidin-1-yl
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine C9H15N5 193.25 Piperazin-1-yl

*Calculated based on structural formula.

Research Implications

  • Electronic Effects : Iodine’s polarizability may enhance halogen bonding in target interactions compared to bromine or chlorine.
  • Solubility : Sulfonyl groups improve aqueous solubility over benzoyl analogs, critical for oral bioavailability.
  • Synthetic Feasibility : Piperazine-pyrimidine scaffolds are synthetically accessible via nucleophilic substitution or coupling reactions, as shown in and .

Biological Activity

The compound 2-[4-(4-Iodobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H17IN2O3S\text{C}_{12}\text{H}_{17}\text{I}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a pyrimidine core substituted with piperazine and piperidine moieties, which are known to enhance biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, compounds bearing sulfonamide functionalities exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for growth and replication.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi155.0
Compound BBacillus subtilis183.5
Compound CE. coli108.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. In particular, its activity against acetylcholinesterase (AChE) and urease has been highlighted in recent research. Compounds with similar structures demonstrated significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
This compoundAChE2.14
Compound DUrease1.21
Compound EAChE0.63

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Antibacterial Activity : A series of piperazine derivatives were synthesized and tested for their antibacterial properties. The findings indicated that derivatives with sulfonamide groups showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Study : Research focusing on urease inhibitors highlighted the efficacy of piperidine-containing compounds in reducing urease activity, suggesting their potential in treating conditions like urinary tract infections .

Q & A

Q. How should researchers evaluate potential toxicity and off-target effects?

  • Methodological Answer : Implement tiered testing:
  • In Vitro Cytotoxicity : MTT assays in HepG2 (liver) and HEK293 (kidney) cells.
  • Genotoxicity : Ames test (TA98/TA100 strains) for mutagenicity.
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk.
  • Transcriptomics : RNA-seq to identify dysregulated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.